molecular formula C6H6BrN3O4 B10908545 Methyl 4-bromo-1-methyl-3-nitro-1H-pyrazole-5-carboxylate

Methyl 4-bromo-1-methyl-3-nitro-1H-pyrazole-5-carboxylate

Cat. No.: B10908545
M. Wt: 264.03 g/mol
InChI Key: DYAHAZBITSGMQE-UHFFFAOYSA-N
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Description

Methyl 4-bromo-1-methyl-3-nitro-1H-pyrazole-5-carboxylate is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are known for their versatility in organic synthesis and medicinal chemistry . This compound is characterized by the presence of a bromine atom, a nitro group, and a carboxylate ester, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-bromo-1-methyl-3-nitro-1H-pyrazole-5-carboxylate typically involves the reaction of appropriate pyrazole derivatives with brominating and nitrating agents. One common method includes the bromination of 1-methyl-3-nitro-1H-pyrazole-5-carboxylate using bromine or N-bromosuccinimide (NBS) under controlled conditions . The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at low temperatures to prevent side reactions.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-bromo-1-methyl-3-nitro-1H-pyrazole-5-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Biological Activity

Methyl 4-bromo-1-methyl-3-nitro-1H-pyrazole-5-carboxylate is a heterocyclic compound belonging to the pyrazole family, known for its diverse biological activities and applications in medicinal chemistry. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory properties, supported by research findings and case studies.

This compound has the following chemical structure and properties:

  • Molecular Formula : C6H6BrN3O4
  • Molecular Weight : 232.04 g/mol
  • CAS Number : 89607-12-5

The compound features a bromine atom and a nitro group, contributing to its reactivity and biological effects.

Antimicrobial Activity

Research indicates that compounds within the pyrazole class exhibit significant antimicrobial properties. This compound has been shown to inhibit bacterial growth effectively. The mechanism involves binding to copper ions, which are crucial for bacterial cell wall synthesis, thus preventing cell wall formation and leading to bacterial lysis .

Table 1: Antimicrobial Efficacy of this compound

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli16 µg/mL
Pseudomonas aeruginosa64 µg/mL

Anticancer Activity

This compound has been evaluated for its anticancer potential. Studies show that derivatives of pyrazole can inhibit the proliferation of various cancer cell lines, including breast cancer (MDA-MB-231) and lung cancer cells. The compound induces apoptosis by enhancing caspase activity, which is crucial for programmed cell death .

Case Study: Apoptosis Induction in Cancer Cells
In a study involving MDA-MB-231 cells, treatment with this compound at concentrations of 10 µM resulted in a significant increase in caspase-3 activity (up to 57%), indicating effective apoptosis induction . Furthermore, cell cycle analysis revealed that the compound caused G0/G1 phase arrest, further supporting its potential as an anticancer agent.

Anti-inflammatory Properties

Research has also highlighted the anti-inflammatory effects of pyrazole derivatives. This compound exhibits inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro. This effect suggests potential therapeutic applications in treating inflammatory diseases .

The biological activities of this compound can be attributed to its ability to interact with cellular macromolecules. The nitro group is believed to participate in redox reactions, while the bromine atom enhances electrophilicity, allowing for interactions with nucleophiles within cells.

Properties

IUPAC Name

methyl 4-bromo-2-methyl-5-nitropyrazole-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6BrN3O4/c1-9-4(6(11)14-2)3(7)5(8-9)10(12)13/h1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYAHAZBITSGMQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C(=N1)[N+](=O)[O-])Br)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6BrN3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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